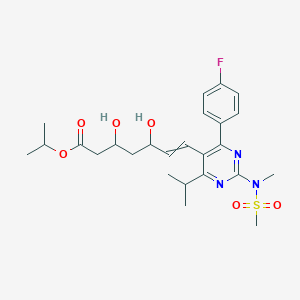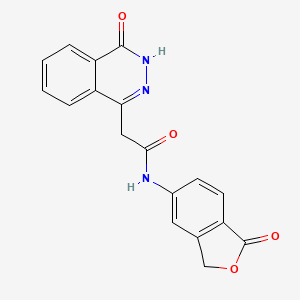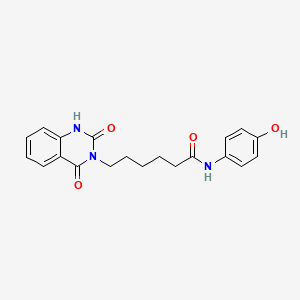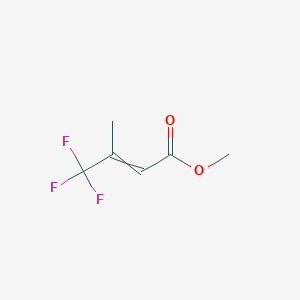
Rosuvastatin isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosuvastatin isopropyl ester is a derivative of rosuvastatin, a well-known lipid-lowering agent used to treat hypercholesterolemia and related cardiovascular conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rosuvastatin isopropyl ester typically involves the esterification of rosuvastatin with isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Rosuvastatin isopropyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rosuvastatin isopropyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on lipid metabolism and cholesterol biosynthesis.
Medicine: Explored as a prodrug for rosuvastatin, potentially offering improved pharmacokinetic properties.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Rosuvastatin isopropyl ester exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the bloodstream .
Comparison with Similar Compounds
Similar Compounds
- Rosuvastatin ethyl ester
- Rosuvastatin calcium
- Atorvastatin
- Simvastatin
Uniqueness
Rosuvastatin isopropyl ester is unique due to its specific ester group, which can influence its pharmacokinetic properties and metabolic stability. Compared to other statins, this compound may offer distinct advantages in terms of absorption, distribution, metabolism, and excretion .
Conclusion
This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C25H34FN3O6S |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
propan-2-yl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H34FN3O6S/c1-15(2)23-21(12-11-19(30)13-20(31)14-22(32)35-16(3)4)24(17-7-9-18(26)10-8-17)28-25(27-23)29(5)36(6,33)34/h7-12,15-16,19-20,30-31H,13-14H2,1-6H3 |
InChI Key |
XQQGYTSGPBPAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S,5R,8S,9S,10S,13S,14R,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one](/img/structure/B14094426.png)

![7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094440.png)
![1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094448.png)
![(3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14094459.png)

![8-{2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094468.png)

![2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094483.png)

![3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094508.png)
